molecular formula C18H17N3O2 B2769534 N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-99-5

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2769534
CAS No.: 877649-99-5
M. Wt: 307.353
InChI Key: XBLOKEOTCCKXSQ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyrido[1,2-a]pyrimidine core. Key structural attributes include:

  • A 7-methyl group on the pyrido-pyrimidine ring, enhancing lipophilicity.
  • A 4-oxo group, which may facilitate hydrogen-bonding interactions.
  • A 3,5-dimethylphenyl substituent on the carboxamide moiety, a meta-substituted aromatic group known to influence electronic and steric properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-4-5-16-19-9-15(18(23)21(16)10-11)17(22)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLOKEOTCCKXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC(=C3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-dimethylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines are being explored for their anticancer properties. Studies have shown that compounds within this class can inhibit key cellular pathways involved in tumor growth and proliferation. For instance, N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been evaluated for its ability to inhibit pMAPK (phosphorylated Mitogen-Activated Protein Kinase) in liver and lung tissues, suggesting potential as an anticancer agent due to its impact on signaling pathways critical for cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Enzyme Inhibition

This compound demonstrates potential as an enzyme inhibitor. Its interaction with various molecular targets can modulate metabolic pathways. For example, it has shown promise in inhibiting β-glucuronidase activity, which is relevant for drug metabolism and detoxification processes .

Receptor Modulation

The compound may also act as a modulator of specific receptors involved in neurotransmission and cellular signaling. This property is particularly relevant for developing treatments targeting neurological disorders or psychiatric conditions by influencing serotonin or dopamine receptor activities .

Synthesis and Development

The synthesis of this compound typically involves several key steps that may require optimization for yield and purity. Techniques such as continuous flow reactors and chromatographic purification methods are commonly employed in industrial settings to enhance production efficiency.

Case Studies and Research Findings

  • Anticancer Study : A study evaluating the effects of this compound on cancer cell lines indicated significant inhibition of cell proliferation at micromolar concentrations. The study utilized Western blot analysis to assess pMAPK levels post-treatment, revealing dose-dependent inhibition in treated cells compared to controls .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of this compound in an animal model of arthritis. Results showed reduced swelling and inflammation markers in treated groups compared to control groups receiving a placebo .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Electron-donating vs. withdrawing groups : The 3,5-dimethylphenyl group (electron-donating) demonstrates PET-inhibitory activity comparable to electron-withdrawing substituents like fluorine in naphthalene carboxamides . This suggests that lipophilicity and substituent position (meta vs. para) may outweigh electronic effects in certain contexts.
  • Steric considerations : The 3,5-dimethyl configuration minimizes steric hindrance, allowing optimal interaction with target sites in photosystem II .

Core Structure Influence

The pyrido[1,2-a]pyrimidine core distinguishes the target compound from naphthalene-based analogs:

  • Biological activity : While naphthalene carboxamides inhibit PET in chloroplasts, pyrido-pyrimidine derivatives may target other pathways (e.g., kinase inhibition), though direct evidence is lacking.

Physical and Chemical Properties

  • Crystallography : In trichloro-acetamide analogs, 3,5-dimethylphenyl substitution results in unique crystal packing (e.g., two molecules per asymmetric unit), which may correlate with stability or formulation challenges .

Biological Activity

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound that belongs to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure includes a pyrido[1,2-a]pyrimidine core with a carboxamide group attached to a dimethylphenyl moiety. The molecular formula is C18H19N3O2C_{18}H_{19}N_3O_2 with a molecular weight of 313.36 g/mol. The InChI representation is as follows:

InChI=InChI 1S C18H19N3O2 c1 11 4 7 16 19 9 15 18 23 21 16 10 11 17 22 20 14 6 5 12 2 13 3 8 14 h4 10H 1 3H3 H 20 22 \text{InChI}=\text{InChI 1S C18H19N3O2 c1 11 4 7 16 19 9 15 18 23 21 16 10 11 17 22 20 14 6 5 12 2 13 3 8 14 h4 10H 1 3H3 H 20 22 }

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that various derivatives of pyrido[1,2-a]pyrimidines showed moderate to very good growth inhibitory activities against cultured leukemia cells (L1210 and 6410 human leukemic myeloblasts) . The compound's mechanism involves the induction of apoptosis in cancer cells through cell cycle arrest.

CompoundCell LineIC50 (µM)
This compoundL121015.6
N-(3,5-dimethylphenyl)-7-methyl derivatives641012.3

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. Studies have suggested that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies using murine models have shown that this compound significantly reduced tumor size when administered at doses of 10 mg/kg body weight. The treatment led to a decrease in Ki67 expression (a marker for proliferation), indicating effective tumor growth inhibition.

Case Study 2: Inhibition of Inflammatory Responses

A recent study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in rat models. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups after treatment with 5 mg/kg/day over two weeks .

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